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Abstract
Aleglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with a balanced

affinity for both PPARα and PPARγ subtypes. Developed for the potential treatment of type 2

diabetes mellitus (T2DM) with coexisting dyslipidemia, it represents a therapeutic strategy

aimed at simultaneously managing hyperglycemia and lipid abnormalities. This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties,

mechanism of action, and in vitro/in vivo pharmacological properties of Aleglitazar. Detailed

experimental protocols and visualizations of key signaling pathways are included to support

further research and development in this area. Although the clinical development of Aleglitazar
was discontinued, the wealth of data generated provides valuable insights into the

pharmacology of dual PPAR agonists.

Chemical Structure and Physicochemical Properties
Aleglitazar, with the IUPAC name (2S)-2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-

yl)ethoxy]-1-benzothiophen-7-yl}propanoic acid, is a synthetic α-alkoxy-β-arylpropionic acid

derivative.[1]

Table 1: Chemical and Physicochemical Properties of Aleglitazar
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Property Value Reference(s)

IUPAC Name

(2S)-2-Methoxy-3-{4-[2-(5-

methyl-2-phenyl-1,3-oxazol-4-

yl)ethoxy]-1-benzothiophen-7-

yl}propanoic acid

[1]

CAS Number 475479-34-6 [2]

Molecular Formula C₂₄H₂₃NO₅S [2]

Molecular Weight 437.51 g/mol [2]

SMILES

CC1=C(CCOc2ccc(C--

INVALID-LINK--

C(O)=O)c3c2C=CS3)N=C(c4c

cccc4)O1

[1]

Melting Point 146-147 °C

Solubility
DMSO: ≥ 50 mg/mL (114.28

mM)
[3]

10% DMSO + 40% PEG300 +

5% Tween 80 + 45% Saline: 2

mg/mL (4.57 mM)

[3]

pKa (Predicted) 3.82 (most acidic)

LogP (Predicted) 4.4

Mechanism of Action: Dual PPARα/γ Agonism
Aleglitazar functions as a potent and balanced agonist for both PPARα and PPARγ nuclear

receptors.[4] These receptors act as ligand-activated transcription factors that regulate the

expression of a wide array of genes involved in glucose and lipid metabolism, as well as

inflammation.[5]

Upon activation by a ligand such as Aleglitazar, the PPAR receptor undergoes a

conformational change, leading to the dissociation of corepressors and the recruitment of

coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-
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RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response

elements (PPREs) located in the promoter regions of target genes, thereby modulating their

transcription.[6][7]

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such

as the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes

involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism. This results in a

reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL)

cholesterol.[5]

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of

adipogenesis. Its activation enhances insulin sensitivity, promotes glucose uptake in

peripheral tissues, and modulates the expression of adipokines.[5]

The dual agonism of Aleglitazar is designed to provide a comprehensive therapeutic effect by

simultaneously addressing the dyslipidemia (via PPARα) and insulin resistance (via PPARγ)

commonly observed in patients with T2DM.[8]

In Vitro Pharmacology
Binding Affinity and Potency
Aleglitazar demonstrates high-affinity binding and potent activation of both human PPARα and

PPARγ. The balanced nature of its dual agonism is a key feature of its pharmacological profile.

Table 2: In Vitro Binding Affinity and Potency of Aleglitazar
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Assay Type
Receptor
Subtype

Species Value Reference(s)

EC₅₀ PPARα Human 5 nM [4]

PPARγ Human 9 nM [4]

PPARα Rat 2.26 µM [3]

PPARα Mouse 2.34 µM [3]

IC₅₀ PPARα Human 38 nM [3]

PPARγ Human 19 nM [3]

Experimental Protocols
This assay quantifies the ability of a compound to activate PPAR-mediated gene transcription.

Cell Line: Baby Hamster Kidney cells (BHK21).

Methodology:

BHK21 cells are cultured in DMEM with 10% fetal bovine serum.

Cells are seeded in 6-well plates and co-transfected with expression vectors for the GAL4

DNA-binding domain fused to the ligand-binding domain of human PPARα or PPARγ, and

a reporter plasmid containing a GAL4 upstream activating sequence driving a luciferase

reporter gene. A β-galactosidase expression vector is also co-transfected for

normalization.

After a 4-hour incubation with the transfection mix, cells are treated with varying

concentrations of Aleglitazar or a vehicle control.

Following a 24-hour incubation period, cells are lysed.

Luciferase activity in the cell lysates is measured using a luminometer.

β-galactosidase activity is measured to normalize for transfection efficiency.
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EC₅₀ values are calculated from the dose-response curves.[4]

This assay measures the ligand-dependent interaction between a PPAR and a cofactor

peptide.

Methodology:

A GST-tagged PPAR ligand-binding domain (LBD) is incubated with a terbium-labeled anti-

GST antibody (donor fluorophore) and a fluorescently labeled cofactor peptide (acceptor

fluorophore) in the presence of varying concentrations of Aleglitazar.

Binding of the ligand to the LBD induces a conformational change that promotes the

recruitment of the cofactor peptide.

This brings the donor and acceptor fluorophores into close proximity, resulting in Time-

Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

The TR-FRET signal is measured, and EC₅₀ values are determined from the dose-

response curves.[4]

In Vivo Pharmacology and Pharmacokinetics
Preclinical and clinical studies have demonstrated the efficacy of Aleglitazar in improving

glycemic control and lipid profiles.

Table 3: Summary of In Vivo Effects of Aleglitazar
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Species Model Key Findings Reference(s)

Rhesus Monkey

Obese,

hypertriglyceridemic,

insulin-resistant

Reduced triglycerides

by 89%, increased

HDL-C by 125%,

improved insulin

sensitivity by 60%.

[9]

Human Type 2 Diabetes

Dose-dependent

improvements in

fasting and

postprandial glucose,

insulin resistance, and

lipid parameters.

[10]

Human

Type 2 Diabetes with

recent Acute Coronary

Syndrome

Increased incidence of

adverse events (bone

fractures, heart failure,

gastrointestinal

bleeding) leading to

trial termination.

[9]

Pharmacokinetics
Absorption: Aleglitazar is orally bioavailable.

Metabolism: Aleglitazar is metabolized, and co-administration with clopidogrel (a moderate

CYP2C8 inhibitor) has been shown to increase its plasma exposure, suggesting that

CYP2C8 is involved in its metabolism.

Excretion: Information on the excretion of Aleglitazar is limited in the provided search

results.

Signaling Pathways and Gene Regulation
The activation of PPARα and PPARγ by Aleglitazar initiates a cascade of transcriptional

events that underlie its therapeutic effects.
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PPARα Signaling Pathway
Activation of PPARα by Aleglitazar leads to the upregulation of genes involved in fatty acid

metabolism, such as:

Carnitine Palmitoyltransferase 1 (CPT1): Facilitates the transport of fatty acids into the

mitochondria for β-oxidation.

Acyl-CoA Oxidase (ACOX1): The first and rate-limiting enzyme of the peroxisomal fatty acid

β-oxidation pathway.

Lipoprotein Lipase (LPL): Hydrolyzes triglycerides in lipoproteins, releasing fatty acids for

uptake by tissues.

Apolipoproteins A-I and A-II (APOA1, APOA2): Major protein components of HDL, involved in

reverse cholesterol transport.

PPARγ Signaling Pathway
Aleglitazar-mediated activation of PPARγ influences the expression of genes such as:

Fatty Acid Binding Protein 4 (FABP4/aP2): Involved in the intracellular transport of fatty acids

in adipocytes.

Glucose Transporter Type 4 (GLUT4): Facilitates insulin-stimulated glucose uptake into

muscle and adipose tissue.

Adiponectin: An adipokine that enhances insulin sensitivity and has anti-inflammatory

properties.

CD36: A fatty acid translocase involved in the uptake of long-chain fatty acids.
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Caption: Aleglitazar's dual PPARα/γ signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b3328504?utm_src=pdf-body-img
https://www.benchchem.com/product/b3328504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3328504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a cell-based PPAR transactivation assay

used to characterize the activity of compounds like Aleglitazar.
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Caption: Workflow for a PPAR transactivation assay.
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Conclusion
Aleglitazar is a well-characterized dual PPARα/γ agonist that exhibits a potent and balanced

activity profile. Its ability to simultaneously modulate lipid and glucose metabolism through the

activation of both PPAR subtypes provided a strong rationale for its development as a therapy

for T2DM. While its clinical development was halted due to safety concerns in a specific patient

population, the extensive preclinical and clinical data available for Aleglitazar continue to be a

valuable resource for researchers in the field of metabolic diseases and nuclear receptor

pharmacology. The detailed information on its chemical properties, mechanism of action, and

effects on gene expression presented in this guide serves to facilitate a deeper understanding

of this compound and the broader class of dual PPAR agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to Aleglitazar: Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3328504#chemical-structure-and-properties-of-
aleglitazar]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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